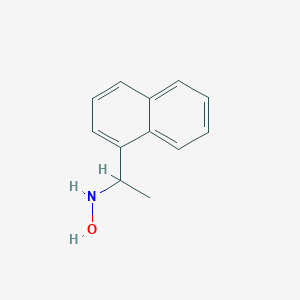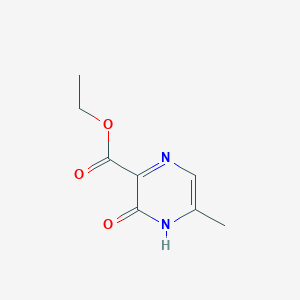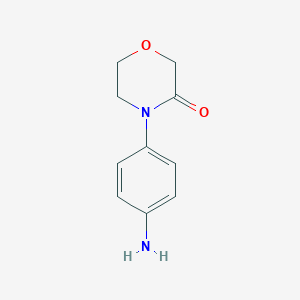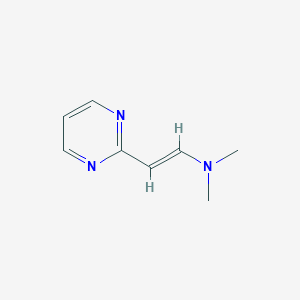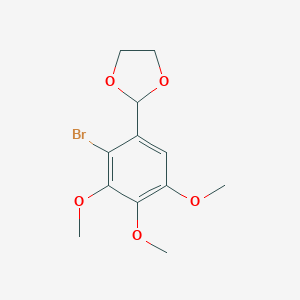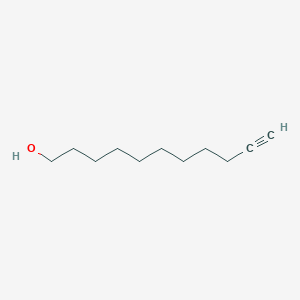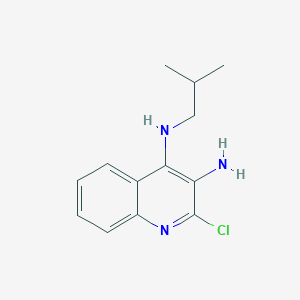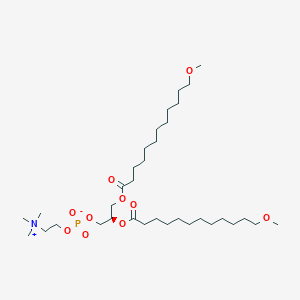
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, also known as DMPC-12, is a synthetic phospholipid that has been widely used in scientific research. This compound is a member of the phosphatidylcholine family and is composed of two fatty acid chains, a glycerol backbone, and a choline head group. DMPC-12 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is not well understood, but it is thought to be related to its ability to form stable lipid bilayers. These bilayers are composed of two layers of phospholipids, with the hydrophobic fatty acid chains facing inward and the hydrophilic head groups facing outward. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is able to form these bilayers due to its unique chemical structure, which allows it to interact with both the hydrophobic and hydrophilic regions of the membrane.
生化学的および生理学的効果
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to affect membrane fluidity, lipid peroxidation, and ion transport, among other processes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been shown to have antioxidant properties, which may be useful for protecting cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers, which are essential for studying membrane structure and function. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is also relatively easy to synthesize and purify, making it accessible to many research groups. However, there are some limitations to using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, including its high cost and potential for batch-to-batch variability.
将来の方向性
There are many potential future directions for research involving 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on lipid bilayers. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could also be used to study the mechanisms of various diseases, such as Alzheimer's and Parkinson's, which are thought to involve disruptions in membrane structure and function. Additionally, 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could be used to develop new biomaterials for tissue engineering and regenerative medicine.
合成法
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is typically synthesized through a series of chemical reactions, starting with the production of the fatty acid chains and glycerol backbone. These components are then combined with the choline head group and subjected to various purification and isolation steps to yield the final product. The synthesis of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
科学的研究の応用
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has been used in a variety of scientific research applications, including studies of membrane structure and function, drug delivery systems, and lipid-protein interactions. This compound is particularly useful for investigating the behavior of lipid bilayers, which are essential components of cell membranes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been used as a model system for studying the interactions between lipids and proteins, as well as for developing new drug delivery methods.
特性
CAS番号 |
147810-10-4 |
|---|---|
製品名 |
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine |
分子式 |
C34H68NO10P |
分子量 |
681.9 g/mol |
IUPAC名 |
[(2R)-2,3-bis(12-methoxydodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO10P/c1-35(2,3)26-29-43-46(38,39)44-31-32(45-34(37)25-21-17-13-9-7-11-15-19-23-28-41-5)30-42-33(36)24-20-16-12-8-6-10-14-18-22-27-40-4/h32H,6-31H2,1-5H3/t32-/m1/s1 |
InChIキー |
YRALPODMPYELLT-JGCGQSQUSA-N |
異性体SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
その他のCAS番号 |
147810-10-4 |
同義語 |
1,2-bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine L-AC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



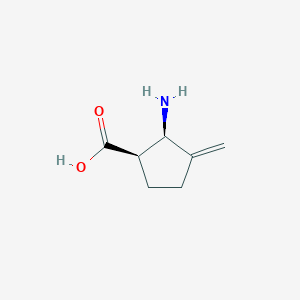
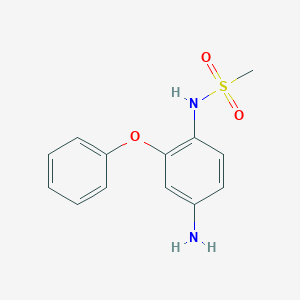
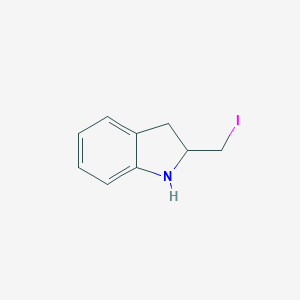
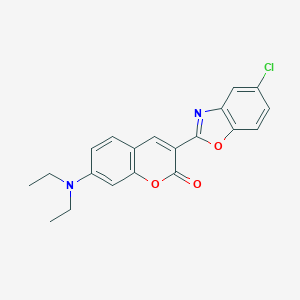
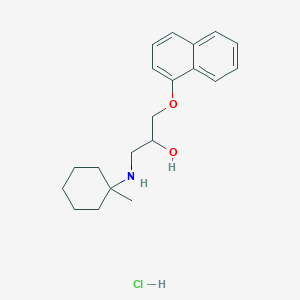
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
